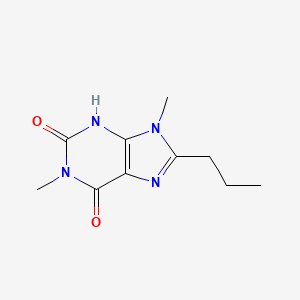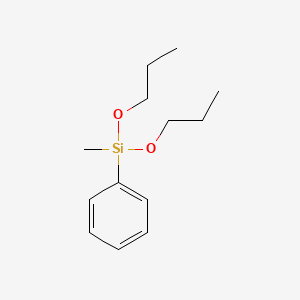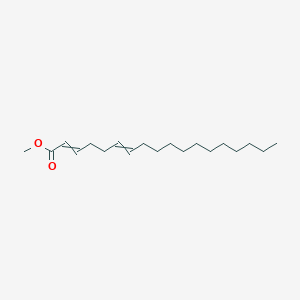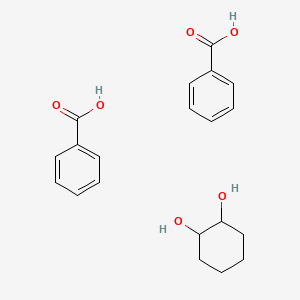
Benzoic acid--cyclohexane-1,2-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–cyclohexane-1,2-diol (2/1) is an organic compound that combines benzoic acid and cyclohexane-1,2-diol in a 2:1 ratio Benzoic acid is a simple aromatic carboxylic acid, while cyclohexane-1,2-diol is a diol with two hydroxyl groups on adjacent carbon atoms in a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–cyclohexane-1,2-diol (2/1) can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexene in the presence of a suitable oxidizing agent to form cyclohexane-1,2-diol. The reaction conditions typically include:
Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4)
Solvent: Tetrahydrofuran (THF) or water
Temperature: Controlled to prevent excessive heat, usually around 30°C
Industrial Production Methods
Industrial production of benzoic acid–cyclohexane-1,2-diol (2/1) may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents is optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–cyclohexane-1,2-diol (2/1) undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: The benzoic acid component can be reduced to benzyl alcohol.
Substitution: The hydroxyl groups in cyclohexane-1,2-diol can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation: Cyclohexane-1,2-dione, benzoic acid derivatives
Reduction: Benzyl alcohol, cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Benzoic acid–cyclohexane-1,2-diol (2/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid–cyclohexane-1,2-diol (2/1) involves its interaction with various molecular targets and pathways. The hydroxyl groups in cyclohexane-1,2-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The benzoic acid component can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: A diol with similar hydroxyl groups but without the benzoic acid component.
Benzoic acid: An aromatic carboxylic acid without the cyclohexane-1,2-diol component.
Cyclohexane-1,2-dione: An oxidized form of cyclohexane-1,2-diol with two ketone groups
Uniqueness
Benzoic acid–cyclohexane-1,2-diol (2/1) is unique due to its combination of aromatic and aliphatic components, providing a versatile structure for various chemical reactions and applications.
Properties
CAS No. |
59935-81-8 |
|---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
benzoic acid;cyclohexane-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C6H12O2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);5-8H,1-4H2 |
InChI Key |
LXRITLRKLRKBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


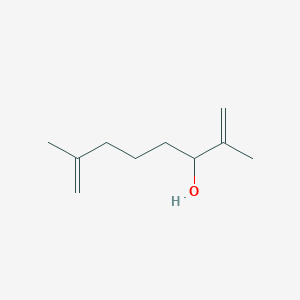
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)


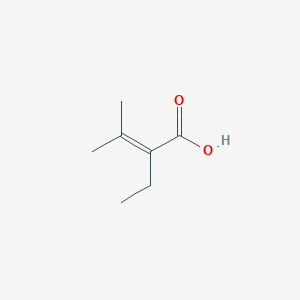
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
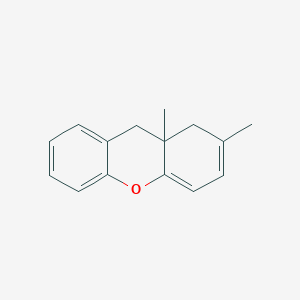
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
